1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea
Description
This compound features a urea core (-NH-CO-NH-) bridging two distinct heterocyclic moieties: a pyridine ring substituted with a 1-methyl-1H-pyrazol-5-yl group and a thiophen-2-yl group.
Properties
IUPAC Name |
1-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-20-13(4-5-18-20)12-7-11(8-16-10-12)9-17-15(21)19-14-3-2-6-22-14/h2-8,10H,9H2,1H3,(H2,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJFZPSLWBDDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 299.38 g/mol. The structural components include a pyrazole ring, a pyridine moiety, and a thiophene group, which contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In particular:
- Cell Line Studies : A derivative with a similar structure exhibited an IC50 value of 49.85 µM against A549 lung cancer cells, indicating moderate efficacy in inducing cell apoptosis .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrazole-based compounds have been evaluated for their antibacterial and antifungal activities:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values around 250 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate antimicrobial efficacy .
Anti-inflammatory Properties
Compounds with similar pyrazole and urea linkages have demonstrated anti-inflammatory effects:
- p38 MAPK Inhibition : Some derivatives have shown IC50 values in the nanomolar range (e.g., 53 nM), indicating their potential as anti-inflammatory agents by inhibiting cytokine production in inflammatory pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation, such as p38 MAPK.
- Cell Cycle Interference : By disrupting normal cell cycle progression, it may induce apoptosis in cancer cells.
- Neutrophil Migration : Certain derivatives have shown the ability to interfere with neutrophil migration, which is crucial in inflammatory responses .
Study 1: Antitumor Activity
A study evaluated a series of pyrazole-linked ureas for their antitumor activity. The results indicated that compounds with similar structures to this compound displayed significant growth inhibition in various cancer cell lines with IC50 values ranging from 0.95 nM to 49.85 µM depending on the specific derivative tested .
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of pyrazole derivatives. It was found that certain compounds effectively inhibited IL-6 production in human chondro-sarcoma cells with IC50 values as low as 42 nM, showcasing their potential for treating inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural analogs differ in substituents on the urea nitrogen or pyridine/pyrazole systems. These variations influence physicochemical properties and biological interactions.
Table 1: Structural Comparison of Urea-Linked Pyrazole Derivatives
Key Observations :
- Thiophene vs.
- Pyridine-Pyrazole Hybrid : The pyridine-pyrazole motif (shared with ) may enhance solubility due to nitrogen’s polarity, whereas MK13’s simpler pyrazole lacks this feature .
Functional Implications
- Kinase Inhibition Potential: The TRKA kinase inhibitor in (WO 2015175788 A1) shares a urea-pyrazole scaffold, suggesting the target compound may exhibit similar activity if optimized.
- Solubility and Bioavailability : The thiophene group’s lower polarity compared to methoxy-phenyl analogs () may reduce aqueous solubility but improve membrane permeability.
- Electron-Withdrawing Effects: The absence of strong electron-withdrawing groups (e.g., cyano in ) in the target compound could limit its electrophilic interactions with targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
